N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core. Key structural attributes include:
- An N-(5-chloro-2-methylphenyl)acetamide side chain, contributing steric bulk and lipophilicity, likely influencing target binding and pharmacokinetics.
This compound’s design aligns with pharmacophores common in kinase inhibitors and antimicrobial agents, where fused aromatic systems and halogenated side chains optimize bioactivity .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S/c1-10-5-6-11(20)7-13(10)23-15(25)8-24-9-22-17-16-12(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTWMGYDGKQZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a unique molecular structure featuring:
- Chloro and methyl substitutions on the phenyl ring.
- A fluorinated benzothienopyrimidine core , which is known for its diverse biological activities.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 441.88 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies on Mannich bases, which share structural characteristics with N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, indicate that they can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In particular, the cytotoxicity of related compounds was reported to be significantly higher than that of standard chemotherapeutics such as 5-fluorouracil .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA topoisomerase : This enzyme is crucial for DNA replication and repair. Inhibition can lead to increased DNA damage and apoptosis in cancer cells.
- Alkylation of cellular glutathione : This may disrupt cellular redox balance and enhance cytotoxicity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar benzothienopyrimidine derivatives have been studied for their activity against various pathogens, including bacteria and fungi. The structure-activity relationship indicates that modifications in the substituents can enhance efficacy against specific microbial strains .
Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of related compounds, researchers found that certain derivatives demonstrated cytotoxicity up to 5.2 times greater than that of 5-fluorouracil against human colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological potency .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial effectiveness of benzothienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated groups exhibited increased antibacterial activity compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
- Core similarity: Shares the 9-fluoro-4-oxobenzothieno-pyrimidinone scaffold.
- Key difference : The acetamide side chain is substituted with a (4-chlorophenyl)methyl group instead of 5-chloro-2-methylphenyl.
- Increased lipophilicity due to the benzyl moiety could enhance membrane permeability but may also affect solubility .
Thieno-Pyrimidinone Derivatives with Sulfanyl-Acetamide Linkages
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Core difference: Thieno[2,3-d]pyrimidinone vs. benzothieno[3,2-d]pyrimidinone, with a 5-methylfuran substituent.
- Structural divergence : The sulfanyl-acetamide linkage introduces a sulfur atom, which may modulate electronic properties (e.g., hydrogen bonding capacity).
- Functional impact : The furan group could enhance π-π stacking in hydrophobic binding pockets, while the allyl substituent (prop-2-enyl) may confer reactivity or metabolic susceptibility .
Pyrimido-Indole Derivatives
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Core divergence: Pyrimido[5,4-b]indol-4-one replaces the benzothieno-pyrimidinone system.
- Biological relevance : The indole moiety may enhance interactions with aromatic residues in enzyme active sites, a feature absent in the target compound .
Benzothiazole-Acetamide Hybrids ()
- Core distinction: Benzothiazole vs. benzothieno-pyrimidinone.
- Functional overlap : Both share acetamide linkages, which are critical for hydrogen bonding in biological targets.
- Activity insights : Benzothiazole derivatives (e.g., compound 5d) exhibit anti-inflammatory and antibacterial activity, suggesting the target compound’s acetamide side chain may similarly engage with inflammatory mediators or microbial enzymes .
Comparative Analysis Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
